molecular formula C12H15NOS B2916410 N-[(4-Ethylsulfanylphenyl)methyl]prop-2-enamide CAS No. 2361642-92-2

N-[(4-Ethylsulfanylphenyl)methyl]prop-2-enamide

Cat. No. B2916410
CAS RN: 2361642-92-2
M. Wt: 221.32
InChI Key: UYICDSXDEZEINJ-UHFFFAOYSA-N
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Description

Prop-2-enamide-based compounds are often used in the creation of polymers . They are known for their effectiveness as additives in various applications, such as in water-based drilling fluids .


Synthesis Analysis

The synthesis of similar compounds often involves the addition of acrylamides and methacrylamides onto in situ generated or freshly isolated methylene Schiff base (iminium) salts .


Molecular Structure Analysis

While specific structural data for “N-[(4-Ethylsulfanylphenyl)methyl]prop-2-enamide” is not available, prop-2-enamide has a molecular formula of C9H15N3O3 .


Chemical Reactions Analysis

Prop-2-enamide-based compounds are known to exhibit effectiveness in enhancing mud viscosity in drilling applications . The reaction conditions for the synthesis of these compounds are often optimized for the creation of terpolymers and tetrapolymers .

Future Directions

The future directions for research on prop-2-enamide-based compounds could involve further exploration of their potential applications in various industries, such as drilling fluids and the creation of smart polymers .

properties

IUPAC Name

N-[(4-ethylsulfanylphenyl)methyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NOS/c1-3-12(14)13-9-10-5-7-11(8-6-10)15-4-2/h3,5-8H,1,4,9H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYICDSXDEZEINJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=C(C=C1)CNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-Ethylsulfanylphenyl)methyl]prop-2-enamide

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